Cas no 360575-28-6 (2-Bromo-6-fluorobenzaldehyde)

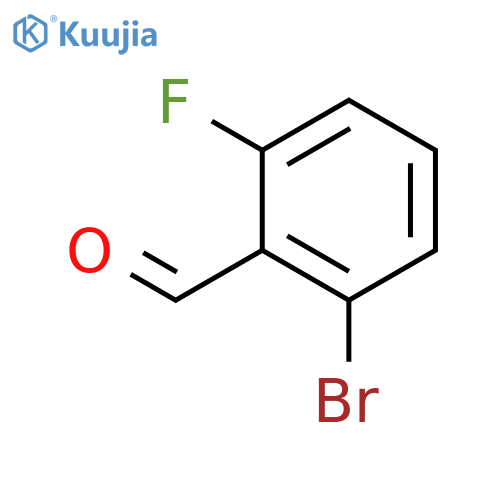

2-Bromo-6-fluorobenzaldehyde structure

商品名:2-Bromo-6-fluorobenzaldehyde

CAS番号:360575-28-6

MF:C7H4BrFO

メガワット:203.008464813232

MDL:MFCD03407341

CID:67840

PubChem ID:329762900

2-Bromo-6-fluorobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-fluorobenzaldehyde

- 2-Brom-6-fluor-benzaldehyd

- 2-bromo-6-fluoro-benzaldehyde

- 2-bromo-6-fluorobenzenecarbaldehyde

- 2-FLUORO-6-BROMOBENZALDEHYDE

- 6-bromo-2-fluorobenzaldehyde

- 6-FLUORO-2-BROMOBENZALDEHYDE

- 2-Bromo-6-fluorobenz aldehyde

- 2-BroMo-6-fluorobenzaldehyde 96%

- 2-BroMo-6-fluorobenzaldehyde, 95+%

- Benzaldehyde,2-broMo-6-fluoro-

- Structure Search 2-Bromo-4-fluorobenzaldehyde

- 2-Bromo-6-fL

- 2-BROMO-6-FLUOROBENZALDEHYDE CAS: 360575-28-6

- CS-D1749

- J-508455

- AKOS005071956

- 2-Bromo-6-fluorobenzaldehyde, 96%

- AB14028

- PJNILWKRAKKEQM-UHFFFAOYSA-N

- SY022949

- Z1138557911

- FT-0644507

- MFCD03407341

- SCHEMBL62458

- 360575-28-6

- BA-0930

- EN300-70777

- AM20061011

- Benzaldehyde, 2-bromo-6-fluoro-

- EX-A7846N

- BCP13083

- C7H4BrFO

- AC-1362

- DTXSID90625903

- 2-Bromo-6-fluorobenzaldehyde , 2-Fluoro-6-bromobenzaldehyde

-

- MDL: MFCD03407341

- インチ: 1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H

- InChIKey: PJNILWKRAKKEQM-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=O)C(=C1)Br)F

計算された属性

- せいみつぶんしりょう: 201.94300

- どういたいしつりょう: 201.943

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1A^2

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.70

- ゆうかいてん: 43-47 °C

- ふってん: 228.5℃ at 760 mmHg

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: 1.585

- ようかいど: Chlorofrom (Slightly), Ethyl Acetate (Slightly)

- すいようせい: Slightly soluble in water.

- PSA: 17.07000

- LogP: 2.40070

- かんど: Light Sensitive

- ようかいせい: Slightly soluble in water.

2-Bromo-6-fluorobenzaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302,H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN 3335

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: 26-36

-

危険物標識:

- 危険レベル:9

- ちょぞうじょうけん:Store at room temperature

2-Bromo-6-fluorobenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-Bromo-6-fluorobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-70777-0.5g |

2-bromo-6-fluorobenzaldehyde |

360575-28-6 | 95% | 0.5g |

$21.0 | 2023-02-12 | |

| Enamine | EN300-70777-5.0g |

2-bromo-6-fluorobenzaldehyde |

360575-28-6 | 95% | 5.0g |

$35.0 | 2023-02-12 | |

| Enamine | EN300-70777-0.05g |

2-bromo-6-fluorobenzaldehyde |

360575-28-6 | 95% | 0.05g |

$19.0 | 2023-02-12 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120676-500g |

2-Bromo-6-fluorobenzaldehyde |

360575-28-6 | 96% | 500g |

¥3266.90 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65613-250G |

2-bromo-6-fluorobenzaldehyde |

360575-28-6 | 95% | 250g |

¥ 1,531.00 | 2023-04-13 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120676-25g |

2-Bromo-6-fluorobenzaldehyde |

360575-28-6 | 96% | 25g |

¥187.90 | 2023-09-04 | |

| Apollo Scientific | PC7441-25g |

2-Bromo-6-fluorobenzaldehyde |

360575-28-6 | 97% | 25g |

£42.00 | 2023-09-02 | |

| Apollo Scientific | PC7441-100g |

2-Bromo-6-fluorobenzaldehyde |

360575-28-6 | 97% | 100g |

£165.00 | 2023-09-02 | |

| abcr | AB200632-500 g |

2-Bromo-6-fluorobenzaldehyde, 95%; . |

360575-28-6 | 95% | 500 g |

€998.20 | 2023-07-20 | |

| Alichem | A014000063-500mg |

2-Bromo-6-fluorobenzaldehyde |

360575-28-6 | 97% | 500mg |

$798.70 | 2023-09-02 |

2-Bromo-6-fluorobenzaldehyde 関連文献

-

Gabriel Aullón,Margarita Crespo,Mercè Font-Bardia,Jesús Jover,Manuel Martínez,Jack Pike Dalton Trans. 2015 44 17968

-

P. G. Sajan,M. N. Kumara Anal. Methods 2015 7 9971

-

3. Gold nanoparticle-based lateral flow immunoassay for the rapid detection of flumetralin in orangeXinxin Xu,Lu Lin,Hua Kuang,Liqiang Liu,Liguang Xu,Chuanlai Xu Analyst 2022 147 3684

360575-28-6 (2-Bromo-6-fluorobenzaldehyde) 関連製品

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:360575-28-6)2-溴-6-氟苯甲醛

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:360575-28-6)2-Bromo-6-fluorobenzaldehyde

清らかである:99%

はかる:500g

価格 ($):463.0